An In-depth Technical Guide to the Physicochemical Profiling of CAS 1042-35-9
An In-depth Technical Guide to the Physicochemical Profiling of CAS 1042-35-9
Executive Summary: This technical guide provides a comprehensive framework for the physicochemical characterization of the compound identified by CAS number 1042-35-9. A critical initial finding of our investigation is a discrepancy between the user-provided topic name and the compound registered to the specified CAS number. This guide will focus on the correct chemical entity, 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide , and will detail the foundational experiments and scientific rationale essential for its robust profiling in a drug discovery and development context. While specific experimental data for this compound is not extensively available in public literature, this document serves as an expert-led protocol and guide to generating such critical data.
Correct Identification of the Target Compound
A crucial first step in any scientific investigation is the unambiguous identification of the substance of interest. The provided CAS (Chemical Abstracts Service) Registry Number®, 1042-35-9 , is uniquely assigned to the compound 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide .[1] This guide will exclusively address this molecule. The initially provided topic name, "4-Phenyl-1,3-dioxane," corresponds to a different chemical entity with the CAS number 772-00-9. This distinction is paramount, as all subsequent physicochemical data and experimental designs are specific to the molecular structure of CAS 1042-35-9.
The piperidine structural motif is a common feature in many pharmaceuticals.[2] The structure of 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide suggests it possesses multiple functional groups—a tertiary amine, a secondary amine, and a primary amide—which will dictate its physicochemical behavior.
Core Molecular and Physical Properties
The foundational properties of a molecule are its identity, molecular formula, and molecular weight. These are non-negotiable starting points for all further characterization.
| Property | Value | Source |
| CAS Registry Number® | 1042-35-9 | [1] |
| IUPAC Name | 4-(cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide | [1] |
| Synonyms | 1-Benzyl-4-(cyclohexylamino)piperidine-4-carboxamide, NSC 73007 | [1] |
| Molecular Formula | C₁₉H₂₉N₃O | [1] |
| Molecular Weight | 315.45 g/mol | [1] |
| Melting Point | 138.8 - 139.6 °C | [1] |
Critical Physicochemical Profiling for Drug Development
A comprehensive physicochemical profile is the cornerstone of rational drug design, influencing a candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3] For 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide, the most critical parameters to determine are its solubility, lipophilicity (logP/logD), and ionization constant (pKa).
Aqueous Solubility
Why it's critical: Aqueous solubility is a primary determinant of a drug's bioavailability. Poor solubility can lead to unreliable in vitro assay results and insufficient absorption in vivo, dooming an otherwise potent compound.[4][5] Both kinetic and thermodynamic solubility measurements provide complementary insights. Kinetic solubility is a high-throughput measure of how quickly a compound precipitates from a supersaturated solution, useful for early screening.[6][7] Thermodynamic solubility, the true equilibrium solubility, is the gold standard for lead optimization and formulation development.[4][5]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is the definitive technique for determining equilibrium solubility.[6]
Methodology:
-
Preparation of Media: Prepare phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Add an excess amount of solid 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide to a glass vial containing a known volume of the PBS. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand. Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).
-
Quantification: Accurately determine the concentration of the compound in the clear, saturated filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve generated with standard solutions of known concentrations is required for accurate quantification.[5]
-
Data Reporting: Report the solubility in µg/mL or µM at the specified pH and temperature.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (logP and logD)
Why it's critical: Lipophilicity, the "greasiness" of a molecule, profoundly affects its ability to cross cell membranes, its binding to plasma proteins, and its metabolic profile.[8] It is a key parameter in Lipinski's "Rule of Five" for predicting drug-likeness.[9]
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logP is the partition coefficient of the neutral form of the molecule between octanol and water.
-
logD is the distribution coefficient at a specific pH (e.g., 7.4) and accounts for both the neutral and ionized forms of the molecule. For ionizable compounds like the target molecule, logD is the more physiologically relevant parameter.
Experimental Protocol: logD₇.₄ (Shake-Flask Method)
The shake-flask method remains the gold standard for its direct measurement of partitioning.[9][10]
Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous phase (PBS).
-
Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution of the compound in a glass vial.
-
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase by HPLC-UV.
-
Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )[9]
Caption: Workflow for logD Determination via Shake-Flask.
Ionization Constant (pKa)
Why it's critical: The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral.[11] Since the charge state of a drug affects its solubility, permeability, and target binding, knowing the pKa is essential for predicting its behavior in different parts of the body (e.g., stomach vs. intestine).[12] Given its multiple amine groups, 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide is expected to be basic and have at least one pKa value.
Experimental Protocol: pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12]
Methodology:
-
System Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[3]
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) if solubility is low. A constant ionic strength is maintained using an electrolyte like KCl.[3]
-
Titration: Place the solution in a temperature-controlled vessel. Titrate the solution by making small, precise additions of a standardized titrant (e.g., 0.1 M HCl, since the compound is expected to be basic).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve).[3][11] This point can be precisely located by analyzing the first or second derivative of the titration curve.[13]
Caption: Workflow for pKa Determination by Potentiometric Titration.
Chemical Stability Assessment
Why it's critical: A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[14][15] Stability testing provides evidence of how the quality of the substance varies over time under the influence of environmental factors like temperature, humidity, and light.[14][15] The International Council for Harmonisation (ICH) provides definitive guidelines for these studies.[15][16][17]
Experimental Protocol: Forced Degradation and Formal Stability Studies (ICH Guidelines)
A. Forced Degradation (Stress Testing): This is performed on a single batch to identify likely degradation products and establish the "stability-indicating" nature of the analytical methods.[6]
-
Conditions: The compound is subjected to harsher conditions than those used for formal stability testing.
-
Acid/Base Hydrolysis: Exposure to dilute HCl and NaOH at elevated temperatures.
-
Oxidation: Treatment with hydrogen peroxide.
-
Thermal Stress: Exposure to high temperatures (e.g., 80°C).
-
Photostability: Exposure to a controlled source of UV and visible light as per ICH Q1B guidelines.[15]
-
B. Formal (Long-Term) Stability Study: This study establishes the re-test period or shelf life.[16]
-
Methodology:
-
Batch Selection: Use at least three primary batches of the drug substance.[15]
-
Container Closure System: Store the substance in a container that simulates the proposed packaging for distribution.
-
Storage Conditions: Store samples under long-term and accelerated conditions. For a drug intended for the US, EU, or Japan (Climatic Zone II), these are typically:
-
Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[17]
-
-
Testing Frequency: For a 12-month study, samples are typically pulled and tested at 0, 3, 6, 9, and 12 months for long-term conditions, and at 0, 3, and 6 months for accelerated conditions.[15][17]
-
Analysis: At each time point, the samples are tested for appearance, assay (potency), degradation products, and other critical quality attributes.
-
Conclusion
The comprehensive physicochemical profiling of 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide (CAS 1042-35-9) is a mandatory prerequisite for its advancement as a potential drug candidate. This guide outlines the authoritative, field-proven methodologies for determining its molecular weight, solubility, lipophilicity, pKa, and chemical stability. The execution of these protocols provides the foundational data necessary to understand the compound's ADMET profile, guide formulation development, and ensure compliance with global regulatory standards. By grounding experimental work in the robust scientific principles detailed herein, researchers can confidently and efficiently advance their drug development programs.
References
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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van der Meeren, F., et al. (2010). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
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ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. (n.d.). Scribd. Retrieved from [Link]
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Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]
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LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
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European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
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CAS Common Chemistry. (2026, March 15). 4-(Cyclohexylamino)-1-(phenylmethyl)-4-piperidinecarboxamide. Retrieved from [Link]
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LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]
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Can, N. Ö., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]
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Susilowati, E., et al. (2021). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace. Retrieved from [Link]
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ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
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Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. University of Barcelona. Retrieved from [Link]
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Apak, R., & Üzer, A. (2011). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Journal of the Turkish Chemical Society, Section A: Chemistry. Retrieved from [Link]
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Ich guidelines for stability studies 1. (n.d.). Slideshare. Retrieved from [Link]
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Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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Piperidine. (n.d.). Wikipedia. Retrieved from [Link]
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